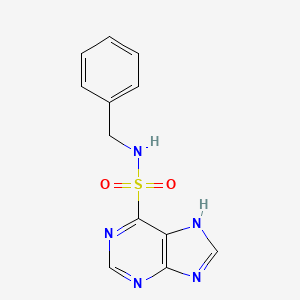
alpha-Toluenesulfonamide, N-(purin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Toluenesulfonamide, N-(purin-6-yl)- is a chemical compound with the molecular formula C12H12N6O2S and a molecular weight of 304.328 g/mol . . This compound features a purine ring attached to a toluenesulfonamide group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of alpha-Toluenesulfonamide, N-(purin-6-yl)- involves the reaction of purine derivatives with toluenesulfonyl chloride under specific conditions. One common method includes the use of anhydrous acetonitrile as a solvent and triethylamine as a base . The reaction typically proceeds at room temperature, yielding the desired sulfonamide in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Alpha-Toluenesulfonamide, N-(purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Alpha-Toluenesulfonamide, N-(purin-6-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Toluenesulfonamide, N-(purin-6-yl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The purine moiety allows it to mimic natural purine substrates, thereby inhibiting enzyme activity or interfering with nucleic acid functions. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Alpha-Toluenesulfonamide, N-(purin-6-yl)- can be compared with other similar compounds, such as:
p-Toluenesulfonamide: Lacks the purine moiety and has different chemical and biological properties.
N-(purin-6-yl)-benzenesulfonamide: Similar structure but with a benzene ring instead of a toluene ring, leading to different reactivity and applications.
The uniqueness of alpha-Toluenesulfonamide, N-(purin-6-yl)- lies in its combination of the purine and toluenesulfonamide groups, which confer specific chemical and biological properties that are not found in other related compounds.
Properties
CAS No. |
82499-19-2 |
|---|---|
Molecular Formula |
C12H11N5O2S |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
N-benzyl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C12H11N5O2S/c18-20(19,17-6-9-4-2-1-3-5-9)12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8,17H,6H2,(H,13,14,15,16) |
InChI Key |
VUSACXIAOWKUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















